2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methylphenyl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the benzimidazole intermediate is treated with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the ethoxy-substituted benzimidazole with thiourea, followed by oxidation to yield the desired sulfanyl compound.
Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with 4-methylphenylacetyl chloride in the presence of a base like triethylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzimidazole core can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Scientific Research Applications
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The ethoxy and sulfanyl groups enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Methoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methylphenyl)acetamide
- 2-[(5-Methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methylphenyl)acetamide
Uniqueness
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-methylphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-3-23-14-8-9-15-16(10-14)21-18(20-15)24-11-17(22)19-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
VNGKCKYOJJVGRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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